molecular formula C11H17NO2 B13069137 2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol

2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13069137
M. Wt: 195.26 g/mol
InChI Key: ZMWDTZXOBRFPCV-UHFFFAOYSA-N
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Description

2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol is a synthetic organic compound characterized by a propane-1,3-diol backbone substituted with an amino group linked to a 3-methylbenzyl moiety. Below, we systematically compare this compound with its analogs based on structural features, synthesis, and bioactivity.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(3-methylphenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C11H17NO2/c1-9-3-2-4-10(5-9)6-12-11(7-13)8-14/h2-5,11-14H,6-8H2,1H3

InChI Key

ZMWDTZXOBRFPCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(CO)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the nucleophilic substitution of a suitable epoxide or halohydrin derivative of propane-1,3-diol with 3-methylbenzylamine or related amines, under controlled conditions to achieve selective amination without compromising the diol functionality.

Detailed Synthetic Route

Step 1: Starting Material Preparation

  • The key intermediate is often a halohydrin or epoxide derivative of propane-1,3-diol, such as glycerin chlorohydrin or epichlorohydrin.
  • These compounds provide the reactive sites for nucleophilic attack by the amine.

Step 2: Amination Reaction

  • The primary amine, 3-methylbenzylamine, is reacted with the halohydrin or epoxide under basic conditions.
  • The reaction is typically catalyzed by bases such as sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO3) to neutralize generated acids and facilitate nucleophilic substitution.
  • Reaction conditions often involve staged temperature control to optimize conversion and minimize side reactions.

Example Reaction Conditions:

Parameter Typical Value
Temperature Stage 1 45–50 °C
Duration Stage 1 60–70 minutes
Temperature Stage 2 65 °C
Duration Stage 2 100 minutes
Pressure Atmospheric to 0.15 MPa
Molar Ratios Halohydrin : Amine : NaHCO3 : NaOH ≈ 1 : 2 : 0.4 : 0.35 (weight ratio)

Step 3: Post-Reaction Treatment

  • Removal of excess amine and water by distillation under reduced pressure.
  • Filtration to remove salts such as sodium chloride formed during the reaction.
  • Purification by vacuum distillation at 130–160 °C under a vacuum of ≥0.099 MPa to isolate the product with high purity.

Purification and Yield

  • The product is typically a colorless, transparent liquid.
  • Purity achieved is above 99.5% as determined by gas chromatography (GC).
  • The process is designed to minimize impurities and maximize yield, suitable for pharmaceutical-grade products.

Research Findings and Process Optimization

Catalyst and Reaction Conditions

  • Use of NaOH and NaHCO3 as catalysts/bases improves reaction efficiency and reduces by-product formation.
  • Two-stage temperature control enhances selectivity and yield.
  • Reaction pressure maintained slightly above atmospheric (up to 0.15 MPa) aids reaction kinetics.

Environmental and Economic Considerations

  • Recycling of condensed water, unreacted amine, and low-boiling fractions reduces waste and improves raw material utilization.
  • The process is conducted in a hermetic, clean environment to prevent contamination and loss of volatile components.
  • Energy consumption is optimized by using vacuum distillation and reducing heating times, lowering operational costs.

Comparative Table of Key Preparation Parameters

Aspect Description/Value Notes
Starting Material Glycerin chlorohydrin or epichlorohydrin Provides epoxide/halohydrin functionality
Amination Catalyst NaOH (40 wt%), NaHCO3 Catalyze nucleophilic substitution
Molar/Weight Ratios Halohydrin : Amine ≈ 1 : 2 Optimized for complete conversion
Temperature Profile 45–50 °C (1st stage), 65 °C (2nd stage) Staged heating for reaction control
Reaction Time ~170 minutes total Includes both temperature stages
Pressure Atmospheric to 0.15 MPa Slightly elevated for reaction rate
Purification Method Vacuum distillation (130–160 °C, ≥0.099 MPa) High purity isolation
Product Purity >99.5% (GC) Meets pharmaceutical standards
Product Physical State Colorless, transparent liquid Indicative of purity
Waste Minimization Recycling of water, amine, distillate Enhances sustainability
Energy Efficiency Reduced power and coal consumption Cost-effective production

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., chlorine in DCAP) enhance bioactivity, likely by increasing membrane permeability .
  • Fluorinated analogs (e.g., 2,4-difluorophenyl derivative) may improve metabolic stability due to fluorine’s electronegativity .
  • Schiff base derivatives (e.g., Zn-10) exhibit metal-chelating properties, enabling applications in catalysis and oncology .

Stereochemical Variations

Stereochemistry critically influences the biological and chemical behavior of propane-1,3-diol derivatives. Notable examples include:

Compound Name Stereochemistry Activity/Structural Impact Reference(s)
erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol erythro configuration (R,R or S,S) Antioxidant properties; lignin biodegradation
threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol threo configuration (R,S or S,R) Reduced DNA-binding affinity vs. erythro
[R(R,R)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol Defined stereocenters Chiral intermediate in drug synthesis

Key Observations :

  • Erythro isomers often exhibit higher DNA-binding affinity and bioactivity compared to threo forms .
  • Stereospecific synthesis (e.g., via chiral catalysts) is crucial for pharmaceutical applications, as seen in the [R(R,R)]-configured sulfonamide derivative .

Key Observations :

  • Aminoalkyl substituents (e.g., in DCAP) correlate with antimicrobial activity, likely via disruption of microbial membranes .
  • Methoxy/hydroxyaryl groups (e.g., in lignin-model compounds) show variable cytotoxicity, possibly due to redox activity .

Key Observations :

  • Multi-step synthesis (e.g., Suzuki coupling for terphenyl derivatives) achieves structural diversity but requires optimization for yield .
  • Crystallographic data (e.g., for iodinated analogs) provide insights into conformational stability .

Biological Activity

The compound 2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol is a member of the class of amino alcohols, which have garnered attention for their diverse biological activities, including potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol

This compound features a propane backbone with a hydroxyl group and an amino group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The presence of the 3-methylphenyl group may enhance binding affinity to specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and other metabolic processes.

Pharmacological Properties

Research indicates that compounds structurally similar to this compound exhibit several pharmacological effects:

  • Anti-inflammatory Effects : Studies have demonstrated that related amino alcohols can reduce inflammation markers in various models.
  • Immunosuppressive Activity : Certain derivatives have shown promise in modulating immune responses, particularly in organ transplantation scenarios .

Case Studies

  • Immunosuppressive Effects : A study on structurally related compounds found that modifications in the alkyl chain significantly affected their immunosuppressive potency. The optimal configuration involved a phenyl ring positioned two carbons away from the quaternary carbon .
  • Cytotoxicity Assays : Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents. For instance, one derivative showed an IC50 value significantly lower than standard chemotherapeutics like cisplatin .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundEnzyme InhibitionTBDTBD
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diolImmunosuppressiveTBD
3-Methylphenyl derivativeCytotoxicity<20
Phenyl-substituted amino alcoholAnti-inflammatoryTBDTBD

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